2-[3-(Benzyloxy)phenyl]piperazine
Description
Properties
IUPAC Name |
2-(3-phenylmethoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-2-5-14(6-3-1)13-20-16-8-4-7-15(11-16)17-12-18-9-10-19-17/h1-8,11,17-19H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJURDHRGFXZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperazine derivatives often interact with various receptors in the body, including serotonin and dopamine receptors. These receptors play crucial roles in numerous physiological processes, including mood regulation, sleep, and motor control.
Mode of Action
Piperazine derivatives typically exert their effects by binding to their target receptors and modulating their activity. This can result in a variety of changes depending on the specific receptor and the nature of the interaction.
Biochemical Pathways
Given the potential interaction with serotonin and dopamine receptors, it’s likely that this compound could influence pathways related to neurotransmission. These effects could have downstream impacts on a variety of physiological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazine Derivatives
Piperazine derivatives vary widely in substituent type, position, and complexity. Below is a systematic comparison of 2-[3-(Benzyloxy)phenyl]piperazine with structurally related compounds:
Key Structural Analogues
Notes:
- <sup>a</sup>LogP values estimated via computational tools (e.g., ChemDraw).
- <sup>b</sup>Molecular weight inferred from similar structures (e.g., ).
- <sup>c</sup>Predicted higher lipophilicity due to benzyloxy group.
Impact of Substituent Position
- Meta vs. Para Substitution : TFMPP (meta-CF₃) exhibits higher receptor selectivity for 5-HT₁A/₂C compared to para-substituted analogues like 4-MeOPP . Similarly, the meta-benzyloxy group in this compound may confer unique steric or electronic interactions absent in para-substituted derivatives.
- Electron-Withdrawing vs. Electron-Donating Groups : The -CF₃ group in TFMPP (electron-withdrawing) reduces basicity of the piperazine nitrogen, altering receptor binding kinetics. In contrast, the benzyloxy group (electron-donating) may enhance π-π stacking interactions with aromatic residues in target proteins .
Pharmacological Activity
- Antiproliferative Effects : Piperazine derivatives with bulky substituents (e.g., compound E in ) show IC₅₀ values as low as 4.60 µg/mL against K-562 leukemia cells, suggesting that the benzyloxy group could enhance cytotoxicity through improved membrane permeability .
- Receptor Modulation : TFMPP and mCPP are potent 5-HT receptor ligands, with mCPP acting as a 5-HT₂C agonist (EC₅₀ = 23 nM) . The benzyloxy group’s bulk may sterically hinder binding to certain receptors, necessitating further SAR studies.
Analytical Data Comparison
| Parameter | This compound | TFMPP | mCPP |
|---|---|---|---|
| Melting Point | Not reported | 72–74°C | 90–92°C |
| 1H NMR (δ, ppm) | Aromatic peaks: 7.2–7.5 (m) | 7.4–7.6 (m) | 7.1–7.3 (m) |
| MS (ESI +ve) | 480.9 [M]⁺ | 231.1 [M+H]⁺ | 197.1 [M+H]⁺ |
Q & A
Q. Optimization Factors :
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
- Reaction time : Extended durations (12–24 hours) improve intermediate stability.
- Molar ratios : A 1:1.2 ratio of starting material to piperazine precursor maximizes yield .
What analytical techniques are most reliable for confirming the structure and purity of this compound?
Q. Basic Characterization Methods
- IR spectroscopy : Identifies functional groups (e.g., C-O-C stretch of benzyloxy at ~1250 cm⁻¹) .
- NMR (¹H and ¹³C) : Confirms aromatic proton environments and piperazine ring conformation.
- GC-MS/HPLC : Quantifies purity (>98% typically required for pharmacological studies) .
- Melting point analysis : Validates crystallinity and compound identity .
How do substituents on the piperazine ring influence biological activity, and what are key structure-activity relationship (SAR) trends?
Q. Advanced SAR Analysis
- Electron-withdrawing groups (EWG) : Para-substituted EWGs (e.g., -CF₃, -NO₂) enhance enzyme inhibition (e.g., DPP-IV) by increasing electrophilicity .
- Substitution position : Ortho- and para-substitutions improve binding affinity, while meta-substitutions reduce activity .
- Benzyloxy modifications : Oxidation of the benzyloxy group to benzaldehyde derivatives can alter receptor interactions (e.g., serotonin receptors) .
Q. Table 1: Substituent Effects on DPP-IV Inhibition
| Substituent | Position | IC₅₀ (nM) |
|---|---|---|
| -CF₃ | para | 12.3 |
| -Cl | ortho | 18.7 |
| -OCH₃ | meta | >1000 |
| Data adapted from |
How can researchers resolve contradictions between computational predictions and experimental biological activity data?
Q. Advanced Data Reconciliation Strategies
- In silico vs. in vitro validation : Use molecular docking (e.g., induced-fit docking) to refine binding site predictions. For example, antiplatelet activity predicted by PASS software was experimentally confirmed via platelet aggregation assays .
- Toxicity-activity trade-offs : Structural modifications (e.g., β-cyclodextrin inclusion) may reduce toxicity but require compensatory SAR tuning to restore activity .
- Dose-response profiling : Address discrepancies by testing broader concentration ranges (e.g., 0.1–100 µM) to capture sub-threshold effects .
What experimental models are used to assess the local anesthetic activity of piperazine derivatives?
Q. Basic Pharmacological Screening
- Infiltration anesthesia model : Compounds are injected subcutaneously in rodents, and anesthetic duration/strength is compared to lidocaine .
- Toxicity assays : Acute toxicity (LD₅₀) is evaluated via subcutaneous or intravenous administration (OECD guidelines) .
Q. Table 2: Local Anesthetic Activity of Selected Derivatives
| Compound | Anesthetic Duration (min) | LD₅₀ (mg/kg) |
|---|---|---|
| LAS-276 | 45 ± 3.2 | 320 |
| LAS-277 | 52 ± 4.1 | 310 |
| Lidocaine | 30 ± 2.8 | 120 |
| Data from |
What strategies can mitigate reduced biological activity in structurally modified piperazine derivatives?
Q. Advanced Structural Optimization
- Bioisosteric replacement : Substitute benzyloxy with pyridyl or thiophene groups to retain aromaticity while improving solubility .
- Prodrug approaches : Mask polar groups (e.g., as esters) to enhance bioavailability, followed by enzymatic activation in vivo .
- Co-crystallization : Use β-cyclodextrin to stabilize labile derivatives without altering core pharmacophores .
How does the oxidation state of the benzyloxy group impact reactivity and downstream applications?
Q. Advanced Chemical Reactivity
- Oxidation to benzaldehyde : Increases electrophilicity for Schiff base formation, useful in synthesizing hydrazone derivatives for anticancer studies .
- Reductive stability : The benzyloxy group resists reduction under catalytic hydrogenation, preserving the ether linkage during piperazine functionalization .
What in vitro models are used to evaluate antiplatelet activity of piperazine derivatives?
Q. Advanced Pharmacological Methods
- Platelet-rich plasma (PRP) assays : Measure inhibition of ADP-induced aggregation using turbidimetric methods .
- Flow cytometry : Quantify P-selectin expression to assess platelet activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
